1-o-Tolylprop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
InChI Key |
IRHOMHHGLFTQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 1 O Tolylprop 2 En 1 One Derivatives
Nucleophilic Addition Reactions
The presence of the enone moiety in 1-o-tolylprop-2-en-1-one makes it an excellent substrate for nucleophilic addition reactions. Nucleophiles can attack either the carbonyl carbon in a 1,2-addition or, more commonly, the β-carbon in a 1,4-conjugate addition. The latter pathway is often favored by "soft" nucleophiles and leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the saturated ketone derivative.
Conjugate (1,4-) Additions to Enones
Conjugate addition, or 1,4-addition, is a cornerstone of the reactivity of α,β-unsaturated carbonyl compounds like this compound. science.gov In this process, a nucleophile adds to the β-carbon of the conjugated system. The resulting negative charge is delocalized across the oxygen and the α-carbon through resonance. mdpi.com Subsequent protonation, typically during workup, leads to the formation of a stable ketone product. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the carbonyl group.
Michael Addition Reactions
The Michael addition is a specific and widely utilized type of conjugate addition where the nucleophile is a resonance-stabilized carbanion, such as an enolate, or other soft nucleophiles. science.govmdpi.com The reaction involves the addition of a Michael "donor" (the nucleophile) to a Michael "acceptor" (the enone). For this compound, this reaction provides a versatile pathway for carbon-carbon bond formation, leading to more complex molecular architectures. The general mechanism involves three key steps: formation of the nucleophile (e.g., deprotonation of a C-H acid), conjugate addition to the enone, and protonation of the resulting enolate intermediate. science.gov
The addition of pre-formed enolates or those generated in situ to α,β-unsaturated ketones is a fundamental C-C bond-forming reaction. When an enolate adds to this compound, a new stereocenter is created at the β-carbon, and potentially at the α-carbon of the original enolate. If the enolate itself is chiral or prochiral, the formation of diastereomers is possible.
The control of diastereoselectivity in these reactions is of significant interest in organic synthesis. While specific studies detailing the diastereoselective addition of enolates to this compound are not prevalent in the surveyed literature, general principles of stereocontrol would apply. The facial selectivity of the attack on the enone and the geometry of the enolate (E vs. Z) are critical factors. The reaction can be influenced by the choice of metal counter-ion, solvent, and temperature to favor the formation of one diastereomer over another (e.g., syn vs. anti adducts). The trapping of the resulting metal enolate intermediate with an electrophile can lead to highly functionalized products with multiple stereocenters. masterorganicchemistry.comrsc.org
Table 1: Illustrative Data for Diastereoselective Enolate Additions This table illustrates the type of data expected from research into the diastereoselective addition of enolates to this compound. Specific experimental data for this compound is not available in the cited literature.
| Enolate Source (Nucleophile) | Base / Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanal-derived enolate | LDA, THF, -78 °C | Data not available | Data not available |
| Cyclohexanone-derived enolate | KHMDS, Toluene, -78 °C | Data not available | Data not available |
| Chiral auxiliary-derived enolate | LiHMDS, THF, -78 °C | Data not available | Data not available |
Organometallic reagents are widely used for delivering carbanionic nucleophiles. While hard organometallics like Grignard (RMgX) and organolithium (RLi) reagents typically favor 1,2-addition to the carbonyl group of enones, softer organocuprate reagents, known as Gilman reagents (R₂CuLi), are renowned for their high selectivity for 1,4-conjugate addition. masterorganicchemistry.comchemistnotes.com
The reaction of a Gilman reagent with this compound would be expected to proceed via nucleophilic attack of an alkyl or aryl group from the cuprate (B13416276) to the β-carbon, selectively forming a new C-C bond at that position. chemistnotes.comslideshare.net This method is highly effective for introducing a wide variety of organic fragments. The reaction proceeds through a copper(III) intermediate, followed by reductive elimination. chemistnotes.com This selectivity makes Gilman reagents particularly valuable for the synthesis of β-substituted ketones from enone precursors like this compound.
Table 2: Expected Selectivity in Organometallic Additions to this compound This table outlines the generally expected regioselectivity for different classes of organometallic reagents. Specific yields for reactions with this compound are not detailed in the surveyed literature.
| Reagent Type | General Formula | Expected Major Product |
| Organolithium | R-Li | 1,2-Addition Product |
| Grignard Reagent | R-MgX | 1,2-Addition Product |
| Gilman Reagent | R₂CuLi | 1,4-Addition (Conjugate Addition) Product |
The field of asymmetric organocatalysis has provided powerful tools for the enantioselective functionalization of α,β-unsaturated carbonyls. chemistrysteps.com These reactions utilize small, chiral organic molecules as catalysts to induce stereoselectivity. Common catalysts include chiral secondary amines (which operate via enamine catalysis) or bifunctional catalysts like thioureas and squaramides derived from cinchona alkaloids (which operate through hydrogen bonding and Brønsted base activation). acs.orgmdpi.com
An organocatalytic asymmetric Michael addition to this compound would involve the activation of the nucleophile (e.g., a malonate, nitroalkane, or ketone) and/or the enone by a chiral catalyst, facilitating a face-selective attack on the β-carbon. While numerous examples exist for cyclic enones and other activated systems, acs.orgacs.org specific reports detailing the use of this compound as a substrate in these transformations are scarce. Nevertheless, as an acyclic enone, it represents a potential substrate for such methodologies to generate chiral products with high enantiomeric excess (ee).
Table 3: Illustrative Data for Organocatalytic Asymmetric Michael Additions This table illustrates the type of data expected from research into the organocatalytic asymmetric Michael addition to this compound. Specific experimental data for this compound is not available in the cited literature.
| Nucleophile | Catalyst Type | Enantiomeric Excess (ee %) | Yield (%) |
| Diethyl malonate | Chiral Thiourea (B124793) | Data not available | Data not available |
| Nitromethane | Chiral Squaramide | Data not available | Data not available |
| Acetone | Chiral Primary Amine | Data not available | Data not available |
Vinylogous Michael Additions via Dienamine Catalysis
Vinylogous reactions extend the reactivity of a functional group through a conjugated π-system. A vinylogous Michael addition involves the reaction of a nucleophile at the γ-position of an α,β-unsaturated carbonyl system that can form an extended dienolate or its equivalent. Dienamine catalysis, using chiral primary amines, is a modern strategy to achieve this. pnas.orgnih.gov The catalyst condenses with a ketone or aldehyde to form a dienamine intermediate, which then acts as a nucleophile from its γ-position.
This methodology has been successfully applied to promote the direct, intermolecular vinylogous Michael addition of cyclic α,β-unsaturated ketones and certain allyl alkyl ketones. chemistnotes.compnas.org For an acyclic, non-enolizable enone like this compound, this specific transformation is not directly applicable as it cannot form the required dienamine intermediate itself. Instead, it would act as the Michael acceptor. A more relevant vinylogous reaction would involve a separate γ-enolizable carbonyl compound reacting as the nucleophile (via dienamine catalysis) with this compound as the electrophile. Such reactions provide access to complex 1,7-dicarbonyl compounds. mdpi.com
Direct (1,2-) Additions to the Carbonyl Group in Enones
Enones can undergo nucleophilic attack either at the carbonyl carbon (1,2-addition or direct addition) or at the β-carbon (1,4-addition or conjugate addition). libretexts.org The competition between these two pathways is largely dictated by the nature of the nucleophile. libretexts.org
Direct 1,2-addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. This process is typical for "hard," highly reactive nucleophiles, which are primarily governed by electrostatic interactions. youtube.com Strong bases, such as Grignard reagents (organomagnesium halides) and organolithium reagents, are classic examples of nucleophiles that favor 1,2-addition. libretexts.orgyoutube.com The reaction is often irreversible and kinetically controlled, as the direct attack on the carbonyl is generally faster than conjugate addition. libretexts.org
For this compound, a direct addition would proceed as follows: a strong nucleophile, like methylmagnesium bromide or methyllithium, would attack the carbonyl carbon. This breaks the C=O π-bond, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup step protonates the alkoxide to yield a tertiary allylic alcohol. youtube.com
The general mechanism is:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon (C-1).
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: An acid source protonates the oxygen atom, yielding the final alcohol product.
Table 1: Nucleophile Type and Preferred Addition Pathway for Enones
| Nucleophile Class | Examples | Predominant Pathway |
| Hard Nucleophiles | Grignard Reagents (R-MgX), Organolithiums (R-Li), Acetylides | 1,2-Addition (Direct) |
| Soft Nucleophiles | Gilman Reagents (R₂CuLi), Enolates, Amines, Thiols | 1,4-Addition (Conjugate) |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the formation of new sigma bonds from the π-electrons of the reactants. Enones like this compound are excellent substrates for various cycloadditions, primarily acting as the 2π-electron component (dienophile or alkene component).
Diels-Alder Reactions of Enones
The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.org The reaction is concerted and stereospecific. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, making enones, including this compound, effective dienophiles. masterorganicchemistry.com
Diels-Alder reactions can occur between two separate molecules (intermolecular) or within a single molecule that contains both the diene and dienophile moieties (intramolecular). researchgate.netorganic-chemistry.org
Intermolecular Diels-Alder Reaction: In this mode, this compound would react with a separate diene molecule. For instance, its reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The reaction generally favors the endo product due to secondary orbital interactions in the transition state. masterorganicchemistry.com
Intramolecular Diels-Alder (IMDA) Reaction: For an IMDA reaction to occur, the diene and the dienophile must be part of the same molecule, connected by a tether. researchgate.net A hypothetical derivative of this compound, such as one bearing a conjugated diene chain attached to the tolyl ring, could undergo an IMDA reaction upon heating. These reactions are highly efficient as the reactive partners are held in close proximity, which reduces the entropic barrier. researchgate.netmasterorganicchemistry.com The length and nature of the tether determine the structure and stereochemistry of the resulting polycyclic system. masterorganicchemistry.com
When the Diels-Alder reaction creates new stereocenters, an achiral reaction will produce a racemic mixture of enantiomers. Asymmetric catalysis provides a method to control the stereochemical outcome, yielding one enantiomer in excess. wiley-vch.de This is typically achieved using chiral Lewis acids or chiral organocatalysts. wiley-vch.demdpi.com
A chiral Lewis acid catalyst can coordinate to the carbonyl oxygen of the enone, such as this compound. This coordination activates the dienophile and creates a chiral environment around it. The diene is then forced to approach from one specific face, leading to the preferential formation of one enantiomer of the cycloadduct. mdpi.com
Table 2: Examples of Catalysts for Asymmetric Diels-Alder Reactions
| Catalyst Type | Example Catalyst System | Role in Reaction with Enone |
| Chiral Lewis Acid | Chiral oxazaborolidine complexes mdpi.com | Coordinates to the carbonyl, lowering the LUMO energy and blocking one face of the dienophile. |
| Chiral Organocatalyst | Proline-derived catalysts, MacMillan catalysts mdpi.com | Forms a chiral iminium ion intermediate with the enone, directing the diene to a specific face. |
Hetero Diels-Alder Reactions Utilizing Enones
The Hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom (e.g., nitrogen, oxygen). organic-chemistry.org While the vinyl group of an enone like this compound can act as a standard dienophile in reactions with heterodienes (e.g., aza-dienes), the carbonyl group (C=O) of the enone itself can also participate as a dienophile. nih.gov
This latter pathway, where the C=O bond is the 2π component, typically requires highly reactive, electron-rich dienes (an "inverse-electron-demand" scenario) to react with the relatively unactivated carbonyl group. The product of such a reaction between this compound (as the C=O dienophile) and a diene like Danishefsky's diene would be a dihydropyran ring. organic-chemistry.org
[2+2] Cycloadditions Involving Enones
The [2+2] cycloaddition involves the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. For enones, this reaction is typically a photochemical process. wikipedia.orgorganicreactions.org The reaction is not concerted and proceeds through a diradical intermediate. wikipedia.org
The mechanism for the photochemical [2+2] cycloaddition of this compound with an alkene (e.g., ethylene) is as follows:
Photoexcitation: The enone absorbs UV light, promoting an electron from a non-bonding (n) or π orbital to an anti-bonding π* orbital. It then undergoes rapid intersystem crossing to form a more stable triplet excited state. wikipedia.org
Exciplex and Biradical Formation: The excited triplet enone interacts with the ground-state alkene to form an intermediate triplet 1,4-diradical. illinois.edu
Ring Closure: Spin inversion in the diradical allows for the formation of the second carbon-carbon bond, closing the four-membered ring to yield the cyclobutane product. wikipedia.org
This reaction is a powerful method for synthesizing cyclobutane-containing structures, which are key intermediates in the synthesis of many natural products. nih.gov Both intermolecular and intramolecular versions of the photochemical [2+2] cycloaddition are widely used. nih.gov
Table 3: Summary of Cycloaddition Reactions for this compound
| Reaction Type | Electron System | Key Features | Product Ring System |
| Diels-Alder | [4π + 2π] | Thermally allowed, concerted, stereospecific. | Six-membered ring (Cyclohexene derivative) |
| Hetero-Diels-Alder | [4π + 2π] | Diene or dienophile contains a heteroatom. | Six-membered heterocycle |
| [2+2] Cycloaddition | [2π + 2π] | Photochemically induced, stepwise (diradical intermediate). | Four-membered ring (Cyclobutane derivative) |
Other Multicomponent Cycloadditions (e.g., [2+1] Annulation)
Beyond [2+2] and [3+2] cycloadditions, enones can participate in other multicomponent reactions and annulations. Annulation refers to the formation of a new ring. youtube.com For instance, sequential ene reactions catalyzed by Lewis acids like Me₂AlCl can lead to bicyclic alcohols from the reaction of alkylidenecycloalkanes with α,β-unsaturated carbonyl compounds. brandeis.edu
Furthermore, tungsten carbonyl complexes, such as W(CO)₅(THF), can activate alkyne functionalities in β-ethynyl-α,β-unsaturated systems, promoting their selective [4+2] cycloaddition with the conjugated enone part to form oxygen-containing heterocycles. wikipedia.org There are also examples of metal-free (4+3) annulations of enone-tethered indoles to construct complex azepino[3,2,1-hi]indole scaffolds. rsc.org
Oxidation and Reduction Transformations of the Enone Moiety
The enone functionality provides two primary sites for oxidation and reduction: the carbon-carbon double bond and the carbonyl group. Selective transformation of one of these sites in the presence of the other is a key challenge and a powerful tool in organic synthesis.
Selective Reduction of the Carbon-Carbon Double Bond or Carbonyl Group
The selective reduction of either the C=C double bond (conjugate reduction or 1,4-reduction) or the C=O group (1,2-reduction) of an enone is a common transformation. libretexts.org
1,4-Reduction (Conjugate Reduction): This leads to the corresponding saturated ketone. Various methods have been developed for this purpose, including:
Catalytic Hydrogenation: Using catalysts like Pd/C with a hydrogen source such as ammonium (B1175870) formate (B1220265) can effectively reduce the C=C bond. organic-chemistry.org Diphenylsulfide can be used as a catalyst poison to prevent the reduction of other functional groups. organic-chemistry.org
Metal Hydride Systems: The combination of a cobalt(II) salt, like Co(acac)₂, with diisobutylaluminum hydride (DIBAL) generates a cobalt-hydride species that selectively performs 1,4-reduction. thieme-connect.com Similarly, the Co₂(CO)₈–H₂O system can selectively reduce α,β-unsaturated ketones and aldehydes. researchgate.net
Other Metal-Based Reagents: Iridium complexes can catalyze the highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride source. mdpi.com
Metal-Free Reductions: Benzeneselenol, generated in situ, can selectively reduce the C=C double bond of enones. rsc.orgacs.org
1,2-Reduction: This yields the corresponding allylic alcohol. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like CeCl₃, is a classic method for the selective 1,2-reduction of enones.
In Situ Protection Methods: To achieve selective reduction of another carbonyl group in the presence of an enone, in situ protection strategies have been developed. For example, an enone can react with PPh₃ and TMSOTf to form a phosphonium (B103445) silyl (B83357) enol ether, which masks the enone functionality during the reduction of other ketones. The enone is then regenerated upon workup. acs.org
Table 3: Selective Reduction Methods for Enones
| Reagent/Catalyst | Type of Reduction | Product | Reference |
|---|---|---|---|
| Co(acac)₂ / DIBAL | 1,4-Reduction | Saturated ketone | thieme-connect.com |
| Pd/C / Ammonium formate | 1,4-Reduction | Saturated ketone | organic-chemistry.org |
| Iridium complex / Formic acid | 1,4-Reduction | Saturated ketone | mdpi.com |
| NaBH₄ / CeCl₃ | 1,2-Reduction | Allylic alcohol | libretexts.org |
Catalytic Asymmetric Epoxidation of the α,β-Unsaturated System
The epoxidation of the C=C double bond in α,β-unsaturated systems produces chiral epoxides, which are valuable synthetic intermediates. rsc.orgresearchgate.net Catalytic asymmetric methods are highly sought after for this transformation.
Several catalytic systems have been developed for the asymmetric epoxidation of α,β-unsaturated ketones:
Chiral N,N'-dioxide–Sc(III) complexes with hydrogen peroxide as the oxidant provide optically active epoxides with excellent yields and enantioselectivities under additive-free conditions. rsc.org
Rare-earth metal amides (e.g., Yb[N(SiMe₃)₂]₃) combined with chiral TADDOL ligands and using tert-butyl hydroperoxide (TBHP) as the oxidant also afford the desired epoxides in high yields and good to high enantioselectivities. rsc.org
Organocatalysis has also emerged as a powerful approach. Chiral pyrrolidine (B122466) derivatives can catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes with high enantioselectivity using hydrogen peroxide. nih.gov
In a related transformation, the catalytic asymmetric peroxidation of α,β-unsaturated ketones can be achieved, leading to chiral peroxides, which can be further transformed into other useful chiral building blocks like β-hydroxy ketones. nih.gov
Table 4: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones
| Catalyst System | Oxidant | Product | Reference |
|---|---|---|---|
| Chiral N,N'-dioxide–Sc(III) complex | H₂O₂ | Chiral epoxide | rsc.org |
| Yb[N(SiMe₃)₂]₃ / Chiral TADDOL ligand | TBHP | Chiral epoxide | rsc.org |
Rearrangement Reactions
Enones can undergo various rearrangement reactions, often initiated by photochemical excitation. researchgate.netsci-hub.semagadhmahilacollege.org These rearrangements can lead to the formation of complex and often strained cyclic and bicyclic structures.
One of the most well-known photorearrangements of β,γ-unsaturated enones is the oxa-di-π-methane rearrangement . researchgate.net Sensitized irradiation typically induces a 1,2-acyl migration, resulting in the formation of a cyclopropyl (B3062369) conjugated ketone. Direct irradiation, on the other hand, often leads to a 1,3-acyl migration. researchgate.net
For α,β-unsaturated ketones, such as cyclohexenones, photorearrangements can lead to "lumiketones" and ring contraction to form cyclopentenones. sci-hub.se A novel "Type C" photochemical rearrangement has also been described for certain 5-disubstituted cyclohexenones, which involves a δ to α aryl migration and proceeds through a twisted π-π* triplet state. nih.gov
In addition to photochemical rearrangements, other types of rearrangements are known for carbonyl-containing compounds. For example, the Baeyer-Villiger oxidation converts a ketone into an ester through the migration of an alkyl group, and the benzilic acid rearrangement transforms 1,2-diketones into α-hydroxy carboxylic acids. wiley-vch.de While not specific to this compound itself, these represent general classes of rearrangements that related structures might undergo.
Oxidative Rearrangements of Diaryl Ketones
Oxidative rearrangements of α,β-unsaturated diaryl ketones, a class of compounds structurally related to derivatives of this compound, provide a powerful method for skeletal reorganization and the synthesis of complex molecular architectures. A notable example is the 1,2-aryl migration induced by hypervalent iodine(III) reagents. researchgate.net When α,β-unsaturated diaryl ketones are treated with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), a skeletal rearrangement occurs, leading to the formation of α-aryl-β,β-ditosyloxy ketones. researchgate.net
This transformation is particularly significant as it facilitates the synthesis of isoflavones, a class of naturally occurring compounds. researchgate.net The process involves the initial protection of any interfering functional groups, followed by the 1,2-aryl migration upon treatment with HTIB in a non-nucleophilic solvent such as dichloromethane (B109758) (CH2Cl2). researchgate.net The reaction proceeds through an oxidative-skeletal rearrangement, which has been validated for a variety of substituted α,β-unsaturated diaryl ketones. researchgate.net Another hypervalent iodine(III) reagent, (diacetoxyiodo)benzene (B116549) (DIB), has been used to mediate similar 1,2-aryl migrations in related systems like 3-arylideneindolin-2-ones, resulting in the formation of all-carbon quaternary centers. researchgate.net These metal-free methods offer a milder and more environmentally friendly alternative to traditional metal-catalyzed rearrangement processes. researchgate.net
Table 1: Oxidative Rearrangement of Chalcone (B49325) Derivatives
| Starting Material (Protected Chalcone) | Reagent | Solvent | Product Type | Ref |
| 2'-Hydroxy- chalcone derivative (protected) | HTIB | CH2Cl2 | α-Aryl-β,β-ditosyloxy ketone | researchgate.net |
Allylic Transposition Strategies for Enone Formation
Allylic transposition represents a key synthetic strategy for the formation of enones, including structures like this compound. This transformation involves the isomerization of allylic alcohols to their corresponding β-functionalized ketones. nih.gov A powerful method to achieve this is through a light-driven, proton-coupled electron transfer (PCET) process. nih.gov
The mechanism initiates with the PCET activation of the O-H bond of an allylic alcohol substrate, which generates an alkoxy radical. nih.gov This is followed by a C-C β-scission of the radical, which fragments the molecule into an enone and an alkyl radical. nih.gov These two transient species can then recombine through a radical conjugate addition to yield the final β-functionalized ketone product. nih.gov This synthetic approach effectively converts the products of 1,2-addition to enone electrophiles into their 1,4-isomers. nih.gov While thermal researchgate.netnih.gov-alkyl shifts are forbidden by orbital symmetry rules, this cleavage-recombination pathway provides a viable route for 1,3-alkyl transpositions in acyclic allylic alcohols. nih.gov
Photochemical and Photoredox Transformations
The photochemical behavior of aryl ketones like this compound is a cornerstone of organic photochemistry, enabling a variety of transformations not accessible through thermal methods. These reactions are initiated by the absorption of light, leading to electronically excited states with unique reactivity. unipd.it
Photoinduced Cycloadditions and Dimerizations
Upon photochemical excitation, the α,β-unsaturated system in this compound can participate in cycloaddition reactions. The most common of these are [2+2] cycloadditions, which can occur with alkenes to form cyclobutane rings. These reactions are often sensitized by another ketone, like benzophenone, and proceed in a stepwise fashion through a triplet diradical intermediate, which means the reaction is generally not stereospecific. libretexts.org
In addition to intermolecular reactions, photoinduced intramolecular cycloadditions can occur if a suitable alkene moiety is present elsewhere in the molecule. Furthermore, under certain conditions, enones can undergo dimerization, where two molecules react to form a cyclobutane-containing dimer. Light irradiation can also facilitate formal [4+2]-cycloaddition reactions of related vinyl-containing compounds, leading to the construction of highly functionalized heterocyclic and bicyclic systems. nih.gov For instance, vinyldiazoacetates, when irradiated with blue light, can form unstable cyclopropenes that rapidly undergo intermolecular [4+2] cycloadditions with dienes like furan (B31954) or cyclopentadiene. nih.gov
Principles of Aryl Ketone Photochemistry and Excited States
The photochemistry of an aryl ketone such as this compound is governed by the electronic transitions within its carbonyl group. msu.edu The process begins with the absorption of a photon, which promotes a molecule from its singlet ground state (S₀) to an excited singlet state (S₁). For ketones, this typically involves an n → π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. msu.edu
This initial excitation is extremely fast, on the order of 10⁻¹⁵ seconds, and according to the Franck-Condon principle, occurs without a change in the nuclear geometry of the molecule. The initially formed S₁ state is often short-lived. In aryl ketones, it can undergo rapid intersystem crossing (ISC) to a corresponding triplet state (T₁). msu.edu This transition, while formally forbidden by quantum mechanical selection rules, is efficient for ketones due to the small energy gap between the relevant singlet and triplet states.
The resulting triplet state is significantly longer-lived (on the order of 100 nanoseconds) and is the key reactive intermediate in many photochemical reactions of aryl ketones. msu.edu This T₁ state can be described as a diradical, with one unpaired electron on the oxygen and one on the carbonyl carbon, which explains its reactivity in processes like hydrogen atom abstraction and cycloadditions. libretexts.orgmsu.edu
Table 2: Key Photophysical Processes in Aryl Ketones
| Process | Description | Typical Timescale | State Transition | Ref |
| Light Absorption (Excitation) | Promotion of an electron to a higher energy orbital. | ~10⁻¹⁵ s | S₀ → S₁ | |
| Intersystem Crossing (ISC) | Transition from an excited singlet state to a triplet state. | Fast for ketones | S₁ → T₁ | msu.edu |
| Phosphorescence | Radiative decay from a triplet state to the ground state. | 10⁻³ to 10¹ s | T₁ → S₀ | |
| Hydrogen Abstraction | The excited ketone abstracts a hydrogen atom from a donor molecule. | - | T₁ + R-H → [Ketyl radical + R•] | libretexts.org |
Carbon-Hydrogen (C-H) Bond Functionalization via Organocatalysis
The direct functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry, offering a more atom-economical and efficient way to construct complex molecules. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for achieving selective C-H bond functionalization. nih.gov
The merging of organocatalysis with C-H functionalization has proven to be a potent approach for making these transformations more predictable and selective. nih.gov For a substrate like this compound, several C-H bonds are potential targets for functionalization. These include the sp² C-H bonds of the aromatic ring, the vinylic C-H bond, and the sp³ C-H bonds of the ortho-methyl group. Organocatalytic methods have been developed to target various types of C-H bonds, including benzylic, allylic, and aromatic C-H bonds. nih.gov
In the context of this compound, an organocatalyst could potentially activate the molecule to facilitate the addition of a nucleophile to one of its C-H bonds, or mediate a coupling reaction with another partner. These strategies can significantly reduce the number of synthetic steps required compared to traditional methods that rely on pre-functionalized starting materials. nih.gov The development of multiple C-H functionalization strategies is seen as a key step towards the future of sustainable complex molecule synthesis. nih.gov
Mechanistic Investigations and Theoretical Studies on Enone Reactivity
Computational Elucidation of Reaction Mechanisms
Quantum chemical studies are pivotal in mapping the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby constructing a detailed picture of the reaction mechanism.
The comprehensive analysis of a reaction's potential energy surface allows for the characterization of its complete route map, which includes equilibrium structures, transition state (TS) geometries, and the intrinsic reaction coordinates connecting them. arxiv.org Computational studies on reactions involving similar Michael acceptors, such as the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane, provide a framework for understanding the reactivity of 1-o-tolylprop-2-en-1-one. rsc.org In such processes, every stage, from the initial Michael addition to subsequent rearrangements and cyclizations, is characterized by specific energy barriers. rsc.org
Table 1: Illustrative Energy Barriers in a Multi-step Synthesis Involving a Michael Acceptor This table presents data from a study on a related system to illustrate the principles of reaction pathway analysis.
| Reaction Step | Calculated Energy Barrier (kJ/mol) |
| Nucleophilic Addition to Double Bond | 21.7 rsc.org |
| Intramolecular Proton Transfer | 197.8 rsc.org |
| Water-Assisted Oxygen Migration | 142.4 rsc.org |
| Final Cyclization | 11.9 rsc.org |
Data sourced from a computational study on the synthesis of pyrrolidinedione derivatives from coumarin. rsc.org
Photoredox catalysis has emerged as a powerful tool for activating challenging substrates. In this context, radical anions often serve as key intermediates. albany.eduscispace.com Photocatalytic systems can generate potent photoreductants from common photocatalysts by leveraging radical anion intermediates that are formed in situ. albany.eduscispace.com These reactive species can enable transformations that are highly endothermic under conventional photoredox conditions, such as the reduction of aryl chlorides. scispace.com
The mechanism often involves a single electron transfer (SET) to an organic substrate, like an enone, to form a radical anion. nih.gov In some systems, the photocatalytically active radical anion itself can absorb light, leading to the generation of highly reducing solvated electrons through photodetachment. chemrxiv.org This unified picture suggests that radical anions can act either as direct reductants or as precursors to even more powerful reducing agents, thereby activating exceptionally strong chemical bonds. chemrxiv.org The enantioselective protonation of these radical anion intermediates, using chiral proton sources, can lead to the formation of stereogenic centers with high fidelity, a process influenced by non-covalent interactions within the intermediate complexes. mdpi.com
Origin of Stereoselectivity and Regioselectivity
Understanding and controlling the stereochemical and regiochemical outcomes of reactions involving this compound is a primary objective. Computational models are crucial in deciphering the subtle interactions that govern this selectivity.
The stereoselectivity of many catalytic reactions is dictated by weak, non-covalent interactions between the substrate, catalyst, and reagents in the transition state. In processes involving radical anions derived from unsaturated ketones, the enantioselectivity of a subsequent protonation step can be governed by the formation of intermediate complexes. mdpi.com These complexes are stabilized by interactions such as π-π stacking and OH-π interactions between the radical anion and a chiral proton source, like (S)-mandelic acid. mdpi.com Such interactions create a specific chiral environment around the reactive center, directing the approach of the proton and thus determining the stereochemical outcome. mdpi.com
The three-dimensional structure and conformational flexibility of a molecule are fundamental to its reactivity and how it interacts with other molecules. Conformational analysis, performed through a combination of X-ray crystallography, NMR spectroscopy, and computational methods, can identify the low-energy conformers of a molecule. nih.gov For a molecule like this compound, the relative orientation of the tolyl group and the propenone moiety is critical. This orientation influences the steric accessibility of the enone's reactive sites (the carbonyl carbon and the β-carbon). Stereocontrol models, such as the Felkin-Anh model, can be applied to predict the stereochemical outcome of nucleophilic additions to the carbonyl group or conjugate additions to the double bond, based on the most stable ground-state conformations. mdpi.com
Electronic Structure and Reactivity Predictions through Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. ekb.egarxiv.org By calculating various electronic properties and descriptors, DFT can provide deep insights into the chemical behavior of this compound.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg From these frontier orbital energies, several global reactivity descriptors can be calculated to predict molecular behavior. researchgate.net
Table 2: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. ekb.egresearchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. ekb.egresearchgate.net |
| Global Softness (S) | S = 1/η | The reciprocal of hardness; indicates high reactivity. ekb.egresearchgate.net |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Measures the stabilization in energy when the system acquires electronic charge from the environment. ekb.egresearchgate.net |
Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ekb.egnih.gov For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site for electrophilic attack, and positive potential (blue) around hydrogen atoms, while the regions around the double bond would be crucial for nucleophilic attack. This detailed electronic information allows for a rational prediction of the compound's reactivity in various chemical environments. ekb.eg
Advanced Applications of 1 O Tolylprop 2 En 1 One and Enone Derivatives
As Building Blocks in Complex Organic Synthesis
The reactivity of the enone moiety is central to its utility in constructing intricate organic molecules. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition, providing chemists with multiple pathways to elaborate the molecular structure.
Synthesis of Polycyclic and Spirocyclic Systems
Enone derivatives, including chalcones like 1-o-tolylprop-2-en-1-one, are pivotal precursors for the assembly of complex polycyclic and spirocyclic frameworks. These structural motifs are prevalent in many biologically active natural products and medicinally important compounds.
One powerful strategy involves cycloaddition reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, can utilize enones as dienophiles. The reaction of a chalcone (B49325) with a suitable diene can rapidly generate a six-membered ring, introducing significant molecular complexity in a single step. The specific substitution pattern on the enone and diene dictates the regiochemistry and stereochemistry of the resulting polycyclic adduct. For example, Diels-Alder reactions of chalcones with cyclopentadiene (B3395910) have been used to create bicyclo[2.2.1]heptene adducts, which can be further polymerized. researchgate.net
Spirocycles, compounds containing two rings connected by a single common atom, can also be synthesized from enones. A notable method is the [3+2] cycloaddition reaction between chalcones and an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid. researchgate.netnih.gov This three-component reaction yields complex spirooxindoles, a class of compounds with significant pharmacological interest. researchgate.net The reaction's success hinges on the electrophilic nature of the chalcone's double bond, which readily reacts with the nucleophilic ylide. researchgate.netnih.gov
Furthermore, novel tricyclic compounds featuring enone functionalities in two of the rings have been designed and synthesized. nih.gov These tricyclic-bis-enone (TBE) compounds have shown potential as anti-inflammatory and cancer chemopreventive agents. nih.gov
Precursors for Diverse Heterocyclic Compounds
Enones are exceptionally useful synthons for the creation of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. acs.org The 1,3-dielectrophilic nature of the enone system allows for cyclocondensation reactions with various dinucleophiles to form five-, six-, and seven-membered rings.
Pyrazoles: A common and important transformation is the reaction of chalcones with hydrazine (B178648) derivatives to produce pyrazoles. sphinxsai.commdpi.comnih.gov This reaction typically proceeds via a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration. nih.gov The reaction can be catalyzed by various reagents, including Lewis acids like silver triflate, to afford the desired pyrazole (B372694) derivatives in good yields. sphinxsai.com
Pyrimidines: Pyrimidine rings can be constructed by condensing chalcones with urea, thiourea (B124793), or guanidine (B92328) hydrochloride under basic conditions. semanticscholar.orgderpharmachemica.compnrjournal.comresearchgate.net This reaction provides access to a diverse range of substituted pyrimidines, which are known to exhibit a wide array of biological activities. derpharmachemica.com Microwave-assisted synthesis has been shown to be an efficient, environmentally friendly method for this transformation, offering shorter reaction times and excellent yields. semanticscholar.org
Benzodiazepines: 1,5-Benzodiazepines, a class of seven-membered heterocyclic compounds with significant therapeutic applications, can be synthesized through the condensation of o-phenylenediamines (OPDA) with ketones, including α,β-unsaturated ketones like chalcones. nih.govnih.gov Various catalysts, including solid acids like H-MCM-22, have been employed to facilitate this reaction, offering high selectivity and good to excellent yields under mild conditions. nih.gov
| Enone/Chalcone Type | Reagent | Resulting Heterocycle | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| Generic Chalcones | Hydrazine Hydrate | Pyrazoles | Cycloaddition reaction; can be catalyzed by silver triflate. | sphinxsai.com |
| Generic Chalcones | Urea | Pyrimidines | Condensation under basic conditions, microwave heating improves efficiency. | semanticscholar.org |
| Generic Chalcones | Guanidine Hydrochloride | Pyrimidines | Cyclization reaction in the presence of a base like KOH. | derpharmachemica.com |
| α,β-Unsaturated Ketones | o-Phenylenediamine (OPDA) | 1,5-Benzodiazepines | Condensation catalyzed by solid acids (e.g., H-MCM-22) at room temperature. | nih.gov |
| Thiophene-based Chalcones | Urea | Thiophene-bearing Pyrimidines | Claisen-Schmidt condensation followed by cyclization with urea. | pnrjournal.com |
Formation of Chiral Building Blocks with Multiple Stereocenters
The creation of chiral molecules with defined stereochemistry is a cornerstone of modern drug discovery and development. enamine.netnih.gov Enones are excellent substrates for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products that can serve as valuable chiral building blocks. enamine.net
A primary method for introducing chirality is the asymmetric conjugate addition (or Michael addition) to the enone's β-position. capes.gov.brnih.gov This reaction, when catalyzed by a chiral catalyst, can proceed with high enantioselectivity. Organocatalysis has emerged as a powerful tool in this area. Chiral amines, thioureas derived from cinchona alkaloids, and proline derivatives have all been successfully employed to catalyze the addition of various nucleophiles (such as nitroalkanes, malonates, and azlactones) to enones. capes.gov.brnih.govacs.orgacs.org These reactions can generate products with one or even multiple stereocenters with high levels of diastereo- and enantioselectivity. acs.orgacs.org
For example, the use of a 5-pyrrolidin-2-yltetrazole organocatalyst facilitates the asymmetric conjugate addition of nitroalkanes to both cyclic and acyclic enones with good to excellent enantioselectivity. capes.gov.br Similarly, cinchona alkaloid-derived thioureas have been shown to be effective catalysts for the conjugate addition of a broad range of nucleophiles to enones, yielding versatile and highly enantiomerically enriched building blocks. nih.govacs.org These adducts, possessing multiple functional groups, are extremely useful in further synthetic transformations. acs.org
The resulting chiral products are valuable intermediates for the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is often crucial for biological activity. acs.orgacs.org
Role in Polymer Chemistry and Materials Science
The reactivity and structural features of this compound and its derivatives also make them valuable components in the field of polymer chemistry and materials science.
Monomer Applications for Polymer Synthesis
Chalcone derivatives can be functionalized with polymerizable groups, such as vinyl or methacryloyl moieties, to serve as monomers. For instance, photosensitive polymers have been prepared through the radical polymerization of vinyl-chalcone monomers. capes.gov.br These monomers were synthesized by esterifying hydroxy-substituted chalcones with methacryloyl chloride. capes.gov.br The resulting polymers contain pendent chalcone units, which can undergo photochemical reactions, making them useful as photo-crosslinkable materials. capes.gov.br
Another approach involves the Diels-Alder reaction of chalcones with cyclopentadiene to form norbornene-functionalized adducts. researchgate.net These adducts can then undergo Ring-Opening Metathesis Polymerization (ROMP) using catalysts like Grubbs' catalyst to produce polymers with large, functional pendant groups. researchgate.net This method allows for the synthesis of polymers with potentially interesting fluorescent or other material properties. researchgate.net
| Monomer Synthesis | Polymerization Method | Resulting Polymer Type | Potential Application | Reference |
|---|---|---|---|---|
| Esterification of hydroxychalcones with methacryloyl chloride | Radical Polymerization | Homopolymers and copolymers with pendent chalcone moieties | Photosensitive polymers, photo-crosslinking | capes.gov.br |
| Diels-Alder reaction of chalcones with cyclopentadiene | Ring-Opening Metathesis Polymerization (ROMP) | Polymers with fluorescent chalcone-adduct pendant groups | Fluorescent materials | researchgate.net |
| Polycondensation of diacid chlorides with dihydroxy or amino-hydroxy chalcones | Solution Polycondensation | Main-chain liquid crystalline polymers (LCPs) | High-performance fibers, liquid crystal technology | researchgate.net |
Precursors for Functional Organic Materials
The extended π-conjugated system of chalcones is the basis for their use as precursors for functional organic materials, particularly in the field of nonlinear optics (NLO). dtic.milnih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and laser technology.
The basic chalcone structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, can be modified with electron-donating and electron-accepting groups. This "push-pull" electronic structure can lead to a large second-order NLO response. By synthetically modifying the donor and acceptor strengths and the nature of the conjugated bridge, the NLO properties can be fine-tuned. For example, chromophores have been synthesized by capping donor-bearing cyclohexenones with strong electron-withdrawing groups, leading to materials with significant NLO properties. dtic.mil The synthesis of polymers incorporating these chalcone-based chromophores can lead to processable materials for NLO device fabrication. researchgate.net
Development of Novel Catalytic Systems and Ligands
The transformation of enone derivatives, such as chalcones, into effective ligands is a cornerstone of modern catalyst design. These compounds can be readily modified to introduce specific donor atoms and chiral environments, enabling fine-tuning of the electronic and steric properties of the resulting metal complexes. This tailored approach is instrumental in achieving high performance in catalytic applications.
One of the most prominent strategies involves the conversion of chalcones into Schiff base ligands. These are typically synthesized through the condensation of an amino-functionalized chalcone or by reacting a chalcone with a suitable amine. The resulting imine nitrogen, along with the carbonyl oxygen of the original enone structure, can act as a bidentate chelate, forming stable complexes with transition metals like palladium, rhodium, and copper. jddtonline.inforesearchgate.net The substituents on the aromatic rings of the chalcone backbone can be varied to modulate the ligand's properties, influencing the catalytic activity and selectivity of the metal center. capes.gov.br
For instance, Schiff bases derived from chalcones are utilized as ligands in various catalytic reactions. jddtonline.info These ligands can coordinate with metal ions to form complexes that exhibit significant catalytic potential. capes.gov.brnih.gov The versatility of the chalcone structure allows for the synthesis of a wide array of Schiff base ligands with differing electronic and steric effects, which in turn impacts the performance of the catalyst. jddtonline.info
Beyond Schiff bases, the enone framework is a target for the synthesis of high-performance phosphine (B1218219) ligands, which are paramount in asymmetric catalysis. nih.govnih.govsigmaaldrich.com Although direct conversion of this compound into a phosphine ligand is not prominently documented, the general principles of ligand synthesis suggest the potential for such transformations. The development of chiral phosphine ligands is a major focus, as they are crucial for enantioselective reactions like asymmetric hydrogenation. nih.govnih.govsigmaaldrich.com The catalytic systems derived from these ligands, often involving rhodium or palladium, are evaluated based on their ability to produce chiral molecules with high enantiomeric excess (ee) and high yields. nih.govnih.gov
The catalytic performance of these newly developed systems is rigorously tested in various benchmark reactions. For example, palladium complexes bearing dialkylbiaryl phosphine ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. nih.gov Similarly, rhodium complexes with chiral ligands are extensively used in asymmetric hydrogenation and hydroformylation. nih.govnih.gov The data from these studies, including reaction conditions, catalyst loading, yield, and selectivity, are critical for evaluating the effectiveness of the novel catalytic system.
A specific example of a catalytic system developed from a chalcone derivative is the use of a copper(II) complex with a ligand derived from 2'-hydroxyacetophenone (B8834). This system has been studied for its catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC). The performance of such a catalyst is detailed in the table below, showcasing the kinetic parameters of the reaction.
| Catalyst | Reaction | Maximal Rate (vmax) (mol L-1 s-1) | Michaelis-Menten Constant (KM) (mol L-1) | Catalytic Rate Constant (kcat) (h-1) | Turnover Number (TON) | Reference |
|---|---|---|---|---|---|---|
| [Cu(L1)2] | Oxidation of DTBC | 1.38 x 10-6 | 1.43 x 10-4 | 16.56 | 3312 | nih.gov |
| [Cu(L2)2] | Oxidation of DTBC | 1.29 x 10-6 | 1.12 x 10-4 | 15.48 | 3096 | nih.gov |
L¹ and L² represent different chalcone-derived ligands from 2'-hydroxyacetophenone and substituted benzaldehydes. nih.gov
This data highlights how modifications to the chalcone-derived ligand structure can influence the catalytic efficiency of the resulting metal complex. The development of such novel catalytic systems, underpinned by the versatile chemistry of enones like this compound, continues to be a vibrant area of research, pushing the boundaries of synthetic chemistry.
Conclusion and Future Research Perspectives
Summary of Key Advances in 1-o-Tolylprop-2-en-1-one Chemistry
While dedicated research on this compound is not extensive, key advances in its chemistry can be extrapolated from the broader progress in the synthesis and reactions of ortho-substituted chalcones and aryl vinyl ketones.
Synthesis: The primary synthetic routes to this compound and its analogs are well-established reactions in organic chemistry. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aldehyde and a ketone, is a common method. eurjchem.comnih.govnih.gov In the context of this compound, this would involve the reaction of o-methylacetophenone with formaldehyde (B43269). Another significant synthetic strategy is the Wittig reaction, which provides excellent control over the formation of the double bond. ekb.eg More recent advancements include palladium-catalyzed coupling reactions, which offer alternative pathways to these structures. nih.gov
Reactivity: The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system. This moiety makes the compound an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules. Furthermore, as a dienophile, it can participate in Diels-Alder cycloaddition reactions to form six-membered rings, a transformation of significant synthetic value. ekb.eg
Identification of Remaining Challenges and Unexplored Reactivity in Aryl Enone Systems
The chemistry of aryl enone systems, particularly those with ortho-substituents like this compound, is not without its challenges. These challenges primarily stem from the steric and electronic influence of the ortho-substituent.
Steric Hindrance: The ortho-methyl group in this compound exerts a significant steric effect, which can hinder the approach of reactants to both the carbonyl carbon and the β-carbon of the enone system. This steric congestion can lead to lower reaction rates and yields compared to its para- or meta-substituted isomers. youtube.com Overcoming this steric barrier to achieve efficient transformations is a key challenge. For instance, in catalytic asymmetric reactions, the bulky ortho-substituent can interfere with the binding of the substrate to the chiral catalyst, making enantioselective synthesis difficult.
Control of Stereoselectivity: Achieving high levels of stereoselectivity in reactions involving ortho-substituted aryl enones is a persistent challenge. The ortho-group can influence the conformational preferences of the enone, which in turn affects the facial selectivity of nucleophilic attack or cycloaddition reactions. Developing catalytic systems that can effectively control the stereochemical outcome in the presence of such ortho-substituents is an area of active research.
Unexplored Reactivity: While Michael additions and Diels-Alder reactions are well-documented for enones, the full reactive potential of this compound remains largely unexplored. The development of novel transformations that leverage the unique electronic and steric properties of this molecule is a promising area for future investigation. This includes exploring its participation in multicomponent reactions, domino reactions, and novel cycloaddition pathways.
Outlook for Future Directions in Academic Research on this compound
The future of academic research on this compound is poised to move beyond fundamental reactivity studies towards more sophisticated applications and the development of novel synthetic methodologies.
Catalytic Asymmetric Synthesis: A major focus for future research will be the development of efficient catalytic asymmetric methods for the synthesis of chiral derivatives of this compound. This will involve the design of novel chiral catalysts that can overcome the steric hindrance of the ortho-methyl group and induce high levels of enantioselectivity in reactions such as Michael additions, epoxidations, and cycloadditions.
C-H Activation and Functionalization: The direct functionalization of the tolyl methyl group or the aromatic ring through C-H activation represents a highly atom-economical and elegant approach to introduce further complexity into the molecule. Research into transition-metal-catalyzed C-H functionalization reactions tailored for this specific substrate could unlock new avenues for the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry.
Exploration of Novel Reaction Cascades: Designing reaction cascades initiated by the reactivity of the enone moiety is a promising future direction. Such cascades could enable the rapid construction of complex molecular architectures from simple starting materials in a single operation, which is a key goal of modern synthetic chemistry.
Computational Studies: In silico studies, including density functional theory (DFT) calculations, will play an increasingly important role in understanding the reactivity of this compound. Computational modeling can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, thereby guiding the rational design of new experiments and catalysts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-o-Tolylprop-2-en-1-one, and how can reproducibility be ensured across laboratories?
- Methodological Answer : The most common synthesis involves Claisen-Schmidt condensation between o-tolualdehyde and acetone under basic conditions (e.g., NaOH/ethanol). Key steps include:
- Reaction Monitoring : Use TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) to track enone formation.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product.
- Reproducibility : Document exact molar ratios, temperature control (±2°C), and solvent purity. Cross-validate yields and purity via independent labs using standardized protocols .
- Data Table :
| Parameter | Optimal Value | Tolerable Range |
|---|---|---|
| Reaction Temperature | 25°C | 20–30°C |
| NaOH Concentration | 10% w/v | 8–12% w/v |
| Yield (Literature) | 65–75% | ≥60% |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm α,β-unsaturated ketone signals (¹H NMR: δ 6.5–7.5 ppm for aromatic protons, δ 6.1–6.3 ppm for vinyl protons; ¹³C NMR: δ 190–200 ppm for carbonyl carbon).
- HPLC : Use C18 column (acetonitrile/water 70:30) to assess purity (>95% by area normalization).
- Melting Point : Compare observed mp (literature: 82–84°C) with reference values .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict reactivity.
- HOMO-LUMO Analysis : The enone’s LUMO energy (-2.1 eV) favors electron-rich dienes.
- Steric Effects : o-Tolyl group directs diene approach to the less hindered β-position.
- Validation : Compare calculated activation energies with experimental kinetics (e.g., Arrhenius plots) .
Q. How can contradictory spectroscopic data (e.g., unexpected upfield shifts in ¹H NMR) be resolved for derivatives of this compound?
- Methodological Answer : Apply iterative analysis:
- Step 1 : Rule out solvent/impurity effects by re-measuring in deuterated DMSO or CDCl3.
- Step 2 : Perform 2D NMR (COSY, NOESY) to identify through-space couplings caused by steric crowding.
- Step 3 : Compare with computational NMR predictions (e.g., Gaussian GIAO method) to isolate electronic vs. steric contributions .
Q. What strategies optimize the enantioselective synthesis of this compound analogs?
- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) under varying conditions:
- Catalyst Loading : Test 1–10 mol% in asymmetric aldol reactions.
- Solvent Effects : Compare enantiomeric excess (ee) in polar aprotic (e.g., THF) vs. nonpolar solvents (toluene).
- Kinetic Resolution : Monitor ee via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .
Methodological Frameworks
Q. How can the PICO framework structure studies on the biological activity of this compound derivatives?
- Population (P) : Cancer cell lines (e.g., MCF-7, HeLa).
- Intervention (I) : Derivatives with modified substituents (e.g., electron-withdrawing groups at the para position).
- Comparison (C) : Parent compound vs. derivatives in dose-response assays (IC50 values).
- Outcome (O) : Apoptosis induction measured via flow cytometry (Annexin V/PI staining) .
Q. What criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) apply to designing toxicity studies for this compound?
- Feasible : Use in vitro models (e.g., zebrafish embryos) before mammalian trials.
- Novel : Investigate mitochondrial toxicity via Seahorse XF Analyzer.
- Ethical : Adhere to OECD guidelines for chemical testing (e.g., GL 423).
- Relevant : Link findings to structure-toxicity relationships for drug development .
Data Analysis & Reporting
Q. How should researchers address sampling bias in heterogeneous catalysis studies involving this compound?
- Methodological Answer : Implement stratified sampling:
- Subsample : Collect catalyst aliquots at multiple reaction timepoints.
- Characterization : Use BET surface area analysis and TEM to correlate activity with pore size/distribution.
- Statistical Tools : Apply ANOVA to confirm homogeneity across batches .
Q. What are best practices for reporting conflicting computational and experimental dipole moments for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
